molecular formula C14H15NO3 B7874493 (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Cat. No.: B7874493
M. Wt: 245.27 g/mol
InChI Key: FWZYZNLXCQEPRY-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motif of this molecule, which incorporates both a 3,4-dimethoxyphenyl group and a pyridinyl methanol segment, is of significant interest in medicinal chemistry and chemical synthesis. The 3,4-dimethoxyphenyl moiety is found in various biologically active molecules and natural products, some of which are known to possess antioxidant and tyrosinase-inhibiting activities . Researchers may explore this compound as a key synthetic intermediate or building block for the development of potential acetylcholinesterase inhibitors, inspired by related structural classes documented in scientific literature . Its defined molecular structure makes it a valuable candidate for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex molecular architectures. Proper handling procedures should be followed, and the material should be stored according to the recommended safety conditions.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZYZNLXCQEPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The Grignard reaction remains the cornerstone for synthesizing (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol. This method involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent derived from 3,4-dimethoxyphenyl bromide. The process proceeds via nucleophilic attack of the organomagnesium species on the aldehyde carbonyl, forming an alkoxide intermediate that is subsequently protonated during workup to yield the target alcohol.

R-Mg-X+Pyridine-2-carbaldehydeAlkoxide intermediateH+This compound\text{R-Mg-X} + \text{Pyridine-2-carbaldehyde} \rightarrow \text{Alkoxide intermediate} \xrightarrow{\text{H}^+} \text{this compound}

Experimental Procedure

  • Grignard Reagent Preparation :

    • 3,4-Dimethoxyphenyl bromide (1.2 equiv) is combined with magnesium turnings in anhydrous diethyl ether under nitrogen atmosphere.

    • The reaction is initiated with an iodine crystal to facilitate magnesium activation, leading to vigorous reflux.

    • Completion is indicated by magnesium consumption or cessation of reflux.

  • Nucleophilic Addition :

    • Pyridine-2-carbaldehyde (1.0 equiv) in anhydrous ether is added dropwise to the Grignard reagent at 0°C.

    • The mixture is warmed to room temperature and stirred for 12–24 hours.

  • Acidic Workup :

    • The reaction is quenched with saturated ammonium chloride or dilute HCl, extracting the product into an organic layer (e.g., dichloromethane).

    • Purification via column chromatography or recrystallization yields the title compound.

Table 1: Optimization Parameters for Grignard Synthesis

ParameterTypical ConditionsImpact on Yield
SolventAnhydrous Et₂O or THFEt₂O preferred for stability
Temperature0°C (addition), RT (reaction)Prevents side reactions
Magnesium ActivationI₂ or 1,2-dibromoethaneEnhances initiation efficiency
Workup pH~3–4 (HCl)Ensures complete protonation

Alternative Synthetic Pathways

Reductive Amination of Cyanohydrins

A patent-disclosed method involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. While primarily used for amine synthesis, this approach can be adapted for alcohol production via subsequent hydrolysis:

  • Cyanohydrin Formation :

    • Reacting 3,4-dimethoxyphenylacetonitrile with pyridine-2-carbaldehyde under basic conditions forms the cyanohydrin intermediate.

  • Reductive Amination :

    • Treatment with sodium cyanoborohydride in methanol reduces the imine, yielding a secondary amine.

  • Hydrolysis :

    • Acidic hydrolysis converts the nitrile to a carboxylic acid, followed by reduction to the alcohol.

This multistep route offers flexibility but suffers from lower overall yields (~40–50%) compared to Grignard methods.

Chloromethylpyridine Intermediate Route

A high-yielding pathway utilizes 2-chloromethyl-3,4-dimethoxypyridine as a key intermediate:

  • Chlorination :

    • (3,4-Dimethoxypyridin-2-yl)methanol reacts with thionyl chloride (SOCl₂) in dichloromethane, achieving 85–98% conversion to the chloromethyl derivative.

(3,4-Dimethoxypyridin-2-yl)methanol+SOCl22-Chloromethyl-3,4-dimethoxypyridine+SO2+HCl\text{(3,4-Dimethoxypyridin-2-yl)methanol} + \text{SOCl}2 \rightarrow \text{2-Chloromethyl-3,4-dimethoxypyridine} + \text{SO}2 + \text{HCl}

  • Nucleophilic Substitution :

    • The chloromethyl intermediate undergoes SN2 displacement with 3,4-dimethoxyphenoxide, forming the desired alcohol.

This method excels in scalability, with yields exceeding 90% under optimized conditions.

Solvent and Catalytic Effects

Solvent Selection

  • Ether vs. Tetrahydrofuran (THF) :

    • Et₂O provides superior magnesium activation but limits solubility at high concentrations.

    • THF enhances reagent solubility but may require lower temperatures (−78°C) to suppress side reactions.

  • 4-Methyltetrahydropyran (4-MeTHP) :

    • Emerging as a sustainable alternative, 4-MeTHP enables Grignard formation at 0°C with DIBALH as a co-catalyst, particularly beneficial for aryl chlorides.

Table 2: Solvent Performance Comparison

SolventReaction TemperatureYield (%)Side Products
Et₂O25°C78–85Minimal
THF−78°C65–72Wurtz coupling byproducts
4-MeTHP0°C82–88<5% dehalogenation

Catalytic Additives

  • DIBALH (Diisobutylaluminum hydride) :

    • Critical for activating magnesium in challenging substrates (e.g., aryl chlorides), improving yields by 15–20%.

  • Triphenylphosphine Oxide :

    • Stabilizes reactive intermediates in chloromethylation reactions, reducing decomposition.

Challenges and Mitigation Strategies

Moisture Sensitivity

Grignard reagents are highly moisture-sensitive, necessitating rigorous anhydrous conditions. Best practices include:

  • Flame-drying glassware under nitrogen purge.

  • Using molecular sieves (4Å) in solvent storage.

Byproduct Formation

  • Wurtz Coupling :

    • Aryl halides may undergo homo-coupling, mitigated by using excess magnesium and low temperatures.

  • Over-Addition :

    • Controlled addition rates (<1 mL/min) prevent dialkylation.

Industrial-Scale Considerations

Continuous Flow Systems

Recent advances employ microreactors for Grignard synthesis, offering:

  • Improved heat dissipation, reducing thermal degradation.

  • 20–30% higher space-time yields compared to batch processes.

Green Chemistry Metrics

  • E-Factor : Reduced from 12.5 (batch) to 8.2 (flow) through solvent recycling.

  • Atom Economy : 89% for Grignard route vs. 76% for reductive amination .

Scientific Research Applications

  • Reagents : Pyridine derivatives, aldehydes, and Lewis acids (e.g., AlBr3).
  • Solvents : Anhydrous ether or dichloromethane.
  • Temperature : Typically reflux conditions are employed.

Antimicrobial Activity

Research indicates that (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , showing substantial inhibition zones in agar diffusion assays.

Anticancer Properties

In vitro studies have revealed that this compound may inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

The compound has been shown to act as an inhibitor for enzymes involved in bacterial communication systems, particularly PqsD. This inhibition could lead to novel treatments for infections caused by resistant bacterial strains like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the naphthalene or pyridine rings can significantly influence its efficacy.

SubstituentEffect on Activity
Methyl GroupIncreased lipophilicity and antimicrobial activity
Hydroxyl GroupEnhanced solubility and potential for hydrogen bonding

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial properties of this compound against clinically relevant pathogens. The results indicated a strong correlation between concentration and inhibition zone diameter, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines, it was observed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed the induction of apoptosis as a primary mechanism of action.

Case Study 3: Enzyme Inhibition

Research involving enzyme assays demonstrated that this compound effectively inhibited PqsD. This finding opens avenues for developing anti-infective agents targeting quorum sensing in bacteria.

Mechanism of Action

The biological activity of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is primarily attributed to its ability to interact with cellular proteins and enzymes. The methoxy groups and the pyridinyl moiety can form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group attached at the 3-position.

    (3,4-Dimethoxyphenyl)(pyridin-4-yl)methanol: Pyridinyl group attached at the 4-position.

    (3,4-Dimethoxyphenyl)(pyridin-2-yl)ethanol: Ethanol moiety instead of methanol.

Uniqueness: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the pyridinyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a pyridin-2-yl moiety, which contribute to its biological properties. The presence of methoxy groups enhances lipophilicity and may influence interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have been evaluated for their potency against Mycobacterium tuberculosis. In one study, compounds were tested for their minimum inhibitory concentration (MIC) values, revealing promising antimicrobial activity against various strains, including those resistant to standard treatments .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. A related flavonoid derived from similar structural motifs showed effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating potential for therapeutic use in inflammatory conditions. The binding affinity studies confirmed strong interactions with target proteins involved in inflammation .

Anticonvulsant Activity

In pharmacological studies, this compound and its derivatives were evaluated for anticonvulsant effects. In vivo studies indicated that certain modifications led to enhanced efficacy in seizure models, suggesting the compound's potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on ActivityReference
Removal of one methoxy groupRetained potency against Pks13 but reduced overall properties
Replacement of dimethoxyphenyl with pyridin-3-ylMaintained Pks13 potency
Addition of azetidine ringsImproved MIC potency significantly

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against M. tuberculosis, revealing that specific derivatives maintained significant activity with good metabolic stability. The results indicated that structural modifications could enhance both potency and selectivity against bacterial targets .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, a derivative exhibited strong inhibition of COX enzymes with an IC50 value significantly lower than that of standard drugs. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Pharmacokinetics and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable profiles for some derivatives of the compound. High gastrointestinal absorption rates and low toxicity levels were reported, indicating the potential for safe therapeutic applications .

Chemical Reactions Analysis

Oxidation to Ketone

The benzylic alcohol group undergoes oxidation to form the corresponding ketone. This reaction is catalyzed by manganese dioxide (MnO₂) under mild conditions, as observed in similar diarylcarbinol systems .

Reaction Conditions :

  • Oxidizing Agent : MnO₂ (excess)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature

  • Yield : ~70–85% (estimated from analogous reactions)

Example :

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanolDCMMnO2(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone\text{this compound} \xrightarrow[\text{DCM}]{\text{MnO}_2} \text{(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone}

Lewis Acid-Catalyzed Coupling Reactions

AlBr₃ facilitates electrophilic activation of the alcohol group, enabling C–C bond formation with aromatic π-nucleophiles (e.g., anisole, chlorobenzene). Pyridine additives modulate AlBr₃ activity, suppressing triarylmethane byproduct formation .

Reaction Conditions :

  • Catalyst : AlBr₃ (1.0 equiv)

  • Additive : Pyridine (0.2 equiv)

  • Solvent : Dry DCM

  • Temperature : 0°C to room temperature

Example :

This compound+Ar–HDCMAlBr3/pyridineDiarylcarbinol derivatives\text{this compound} + \text{Ar–H} \xrightarrow[\text{DCM}]{\text{AlBr}_3/\text{pyridine}} \text{Diarylcarbinol derivatives}

Key Data :

Product TypeYield RangeByproduct (Triarylmethane) Yield
Mono-substituted carbinol40–60%10–25%
Di-substituted carbinol20–35%15–30%

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate or bromide) for subsequent nucleophilic substitution. For example, reaction with thiols or amines generates thioethers or amines .

Reaction Pathway :

  • Tosylation :

    This compoundEt3NTsClTosylate intermediate\text{this compound} \xrightarrow[\text{Et}_3\text{N}]{\text{TsCl}} \text{Tosylate intermediate}
  • Substitution :

    Tosylate intermediate+NuSubstituted product\text{Tosylate intermediate} + \text{Nu}^- \rightarrow \text{Substituted product}

Example :
Reaction with 2-methyl-6-(pyridin-2-yl)pyrimidine-4-thiol yields N-(3,4-dimethoxyphenyl)thioacetamide derivatives .

Reductive Amination

The alcohol can participate in reductive amination with primary amines under hydrogenation conditions, forming secondary amines. This is inferred from analogous pyridine-methanol systems .

Reaction Conditions :

  • Catalyst : Pd/C or Raney Ni

  • Reducing Agent : H₂ (1 atm)

  • Solvent : Methanol or ethanol

  • Yield : ~50–65%

Example :

This compound+R–NH2H2Pd/CR–NH–CH(Ar)Py\text{this compound} + \text{R–NH}_2 \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{R–NH–CH(Ar)Py}

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This is a standard reaction for benzylic alcohols.

Reaction Conditions :

  • Acylating Agent : Acetyl chloride (1.2 equiv)

  • Base : Pyridine (2.0 equiv)

  • Solvent : DCM

  • Yield : >80%

Example :

This compound+AcClAcetylated derivative\text{this compound} + \text{AcCl} \rightarrow \text{Acetylated derivative}

Demethylation of Methoxy Groups

Under strong acidic conditions (e.g., HBr/AcOH), the methoxy groups on the phenyl ring can be demethylated to hydroxyl groups .

Reaction Conditions :

  • Acid : 48% HBr in AcOH

  • Temperature : Reflux

  • Time : 6–12 hours

  • Yield : 60–75%

Example :

This compoundAcOHHBr(3,4-Dihydroxyphenyl)(pyridin-2-yl)methanol\text{this compound} \xrightarrow[\text{AcOH}]{\text{HBr}} \text{(3,4-Dihydroxyphenyl)(pyridin-2-yl)methanol}

Coordination with Metal Catalysts

The pyridine nitrogen coordinates with transition metals (e.g., Rh, Pd), enabling catalytic cycles in cross-coupling reactions. This property is exploited in Suzuki–Miyaura couplings .

Example :
Pyridine-directed regioselective C–H activation for functionalization at the ortho position of the phenyl ring.

Stability and Side Reactions

  • Triarylmethane Formation : Competing pathway in AlBr₃-catalyzed reactions, especially with electron-deficient aldehydes .

  • Dehydration : Under acidic conditions, the alcohol may dehydrate to form an alkene, though this is less common due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) using piperidine or NaOH as a catalyst. Subsequent reaction with malononitrile in methanol/ethanol at room temperature yields alkoxypyridine derivatives. Key steps include:

  • Monitoring reaction progress via TLC.
  • Recrystallization from methanol to purify the product .
    • Critical Parameters : Solvent choice (methanol vs. ethanol), reaction time (4 hours), and catalyst type (piperidine) significantly influence yield and product purity .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, CN stretch at ~2213 cm⁻¹, C=O at ~1658 cm⁻¹) .
  • Elemental Analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.1% of theoretical values) .
  • NMR : Confirms aromatic proton environments and methoxy group integration .

Q. How can researchers assess the purity of this compound for biological studies?

  • Protocol :

  • Use HPLC with a C18 column and mobile phase (10 mM NH₄OAc in water:acetonitrile/methanol).
  • Employ ESI+ mass spectrometry with optimized parameters (5500 V ion-spray voltage, 450°C source temperature) to detect impurities below 0.1% .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcomes, such as unexpected alkoxypyridine formation instead of cyanopyran derivatives?

  • Mechanistic Insight : The solvent’s lone pairs (methanol/ethanol) direct the reaction pathway. Computational modeling (DFT) or isotopic labeling (e.g., CD₃OD) can track nucleophilic attack sites.
  • Experimental Validation : Compare kinetics in deuterated vs. non-deuterated solvents to confirm solvent-solute interactions .

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of this compound derivatives?

  • Design Framework :

  • Synthesize analogs with varied substituents (e.g., halogenation at pyridine or methoxy group modification).
  • Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Correlate electronic properties (Hammett constants) with bioactivity .

Q. What advanced techniques are required to study the compound’s metabolic stability in drug discovery pipelines?

  • In Vitro Assays :

  • Liver microsome incubation (human/rat) with LC-MS/MS quantification.
  • Monitor CYP450 isoform interactions using fluorescent probes .

Methodological Challenges & Solutions

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Strategies :

  • Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based encapsulation.
  • Derivatize hydroxyl groups to improve hydrophilicity (e.g., phosphate prodrugs) .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

  • Tools :

  • Gaussian or ORCA for transition-state modeling.
  • Molecular docking (AutoDock Vina) to simulate interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 2
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(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

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